molecular formula C23H33N3O3 B3944986 1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine

1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine

Cat. No. B3944986
M. Wt: 399.5 g/mol
InChI Key: XZRJYBJWQRJRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine, also known as ALLO-840, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the family of piperazine derivatives and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, mood, and pain. This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to reduce neuropathic pain and increase pain threshold in animal models. This compound has also been shown to possess anticonvulsant properties and reduce seizure activity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine in lab experiments is its wide range of pharmacological properties. It has been shown to possess anticonvulsant, analgesic, anxiolytic, and antidepressant properties, making it a versatile compound for studying various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine. One potential direction is to investigate its potential use in the treatment of anxiety disorders and depression in humans. Another potential direction is to investigate its potential use in the treatment of neuropathic pain. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system. Finally, the development of more soluble analogs of this compound could help to overcome some of the limitations associated with its use in lab experiments.

Scientific Research Applications

1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. In addition, this compound has been investigated for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[1-(3-prop-2-enoxybenzoyl)piperidin-3-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-3-16-29-21-8-4-7-20(17-21)23(28)26-11-5-6-19(18-26)9-10-22(27)25-14-12-24(2)13-15-25/h3-4,7-8,17,19H,1,5-6,9-16,18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRJYBJWQRJRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)C(=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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